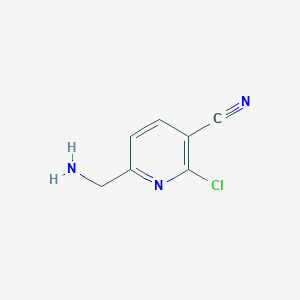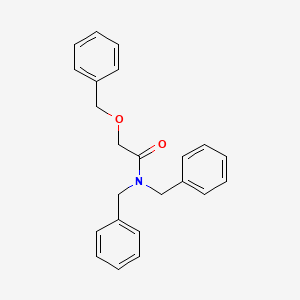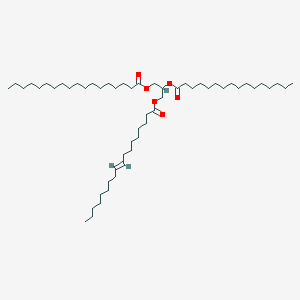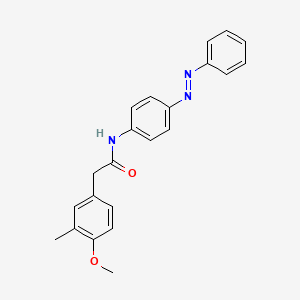
6-(Aminomethyl)-2-chloronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-2-chloronicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an aminomethyl group and a chlorine atom attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-chloronicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-chloronicotinonitrile
Reagents: Formaldehyde, Ammonia
Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Scientific Research Applications
6-(Aminomethyl)-2-chloronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2-chloronicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinonitrile: Lacks the aminomethyl group, making it less versatile in chemical reactions.
6-(Aminomethyl)-2-bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
6-(Aminomethyl)-2-fluoronicotinonitrile: Contains a fluorine atom, which can influence its chemical stability and interactions.
Uniqueness
6-(Aminomethyl)-2-chloronicotinonitrile is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
368426-80-6 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-(aminomethyl)-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-5(3-9)1-2-6(4-10)11-7/h1-2H,4,10H2 |
InChI Key |
HNBIHYWWASEANI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)


![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)


![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)




